molecular formula C13H15NO B13676222 5-(4-Isopropylphenyl)-3-methylisoxazole

5-(4-Isopropylphenyl)-3-methylisoxazole

Cat. No.: B13676222
M. Wt: 201.26 g/mol
InChI Key: DGBRVMHGHGNSRH-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-3-methylisoxazole: is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-isopropylphenyl group and a methyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-isopropylbenzaldehyde with hydroxylamine to form an oxime, followed by cyclization to yield the isoxazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Isopropylphenyl)-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Isopropylphenyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: Its structural features make it a useful probe for investigating biological processes.

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-(4-Isopropylphenyl)-3-methylisoxazole is unique due to the presence of both the 4-isopropylphenyl and methyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-methyl-5-(4-propan-2-ylphenyl)-1,2-oxazole

InChI

InChI=1S/C13H15NO/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3

InChI Key

DGBRVMHGHGNSRH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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